N-ベンジル-N-メチルピペラジン-1-カルボキサミド塩酸塩

説明

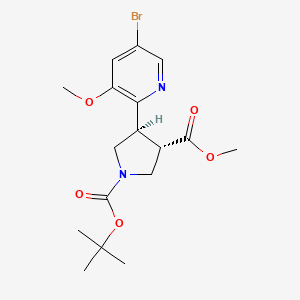

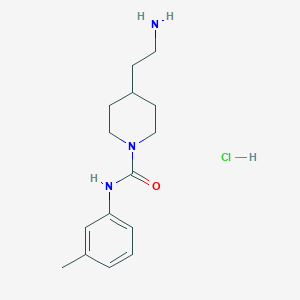

N-benzyl-N-methylpiperazine-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1172906-37-4 . It has a molecular weight of 269.77 . This compound is commonly used in proteomics research .

Molecular Structure Analysis

The Inchi Code for N-benzyl-N-methylpiperazine-1-carboxamide hydrochloride is1S/C13H19N3O.ClH/c1-15(11-12-5-3-2-4-6-12)13(17)16-9-7-14-8-10-16;/h2-6,14H,7-11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

N-benzyl-N-methylpiperazine-1-carboxamide hydrochloride is a powder . The compound is stored at room temperature .科学的研究の応用

プロテオミクス研究

この化合物は、タンパク質とその構造と機能を研究するプロテオミクス研究における特殊な製品として使用されます .

医薬品合成

これは、新しい医薬品の開発に不可欠な、N-ベンジルシクロ第三級アミンに対する変換と選択性を向上させることで、医薬品合成を支援します .

抗がん剤

N-ベンジル-N-メチルピペラジン-1-カルボキサミド塩酸塩を含むピペラジン誘導体は、その幅広い生物活性のために潜在的な抗がん剤として研究されてきました .

薬物動態の最適化

ピペラジン部分は、分子をより効果的な薬物または生物活性分子にするために、薬物動態を最適化するために使用されます .

有機合成における試薬

安定な結晶性塩を形成する能力により、科学研究におけるさまざまな有機化合物の調製のための試薬として価値があります .

合成方法の開発

ピペラジン誘導体の合成の最近の方法は、1,2-ジアミン誘導体とスルホニウム塩の環化やその他の革新的な技術を含みます .

mRNAトランスフェクション

ピペラジン誘導イオン化脂質は、遺伝子治療やワクチン開発において重要なmRNAトランスフェクション活性を高めるために使用されます .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

特性

IUPAC Name |

N-benzyl-N-methylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c1-15(11-12-5-3-2-4-6-12)13(17)16-9-7-14-8-10-16;/h2-6,14H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETVBJGYIOMAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)

![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)